Antiviral Activity: 5-(2-Chloroethyl)-2'-deoxycytidine vs. 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU)
In a head-to-head comparison of antiviral efficacy against HSV-1 in a systemic murine infection model, CEDC demonstrated substantially lower protective activity than its uridine counterpart CEDU. While CEDU provided significant protection at doses of 5–15 mg/kg/day intraperitoneally, CEDC was considerably less active when administered orally, requiring higher doses to achieve comparable effects [1]. This difference is attributed to differential substrate recognition by viral and cellular kinases and distinct pharmacokinetic properties.
| Evidence Dimension | In vivo antiviral protective efficacy against systemic HSV-1 infection (murine model) |
|---|---|
| Target Compound Data | Considerably less active than CEDU when administered orally; specific quantitative protection data not fully reported in abstract |
| Comparator Or Baseline | 5-(2-Chloroethyl)-2′-deoxyuridine (CEDU): Significant protective effect at 5–15 mg/kg/day intraperitoneally; 5- to 15-fold lower effective dose than BVDU or acyclovir |
| Quantified Difference | CEDU effective at 5–15 mg/kg/day; CEDC oral activity substantially inferior |
| Conditions | Systemic HSV-1 infection and HSV-1 encephalitis in mice; intraperitoneal and oral administration |
Why This Matters
For antiviral research applications requiring in vivo activity, the uridine analog CEDU is clearly superior; CEDC's distinct activity profile makes it a negative control or comparator for studying structure-activity relationships.
- [1] Funato T, Satou J, Nishiyama Y, et al. Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus. Antimicrobial Agents and Chemotherapy. 1985;28(5):717-720. View Source
